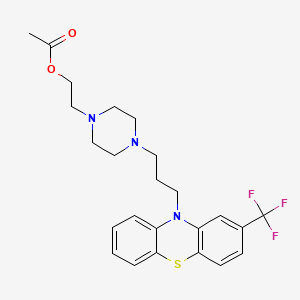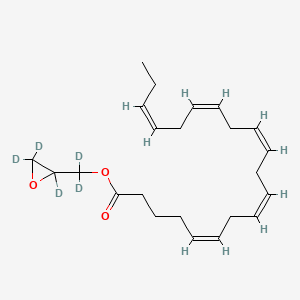
Glycidyl Eicosapentaenoate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycidyl Eicosapentaenoate-d5 is a stable isotope-labeled compound, specifically a deuterated form of Glycidyl Eicosapentaenoate. It is often used in scientific research as a reference material or tracer. The compound has the molecular formula C23H29D5O3 and a molecular weight of 363.55 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycidyl Eicosapentaenoate-d5 typically involves the esterification of eicosapentaenoic acid with glycidol-d5. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process may involve the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Glycidyl Eicosapentaenoate-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: The glycidyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the glycidyl group.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Diols.
Substitution: Glycidyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Glycidyl Eicosapentaenoate-d5 is used in various fields of scientific research:
Chemistry: As a reference material in analytical chemistry for the quantification of eicosapentaenoic acid derivatives.
Biology: In metabolic studies to trace the incorporation and transformation of eicosapentaenoic acid in biological systems.
Medicine: Investigating the pharmacokinetics and metabolism of eicosapentaenoic acid in clinical studies.
Industry: Quality control and standardization in the production of omega-3 fatty acid supplements
Mecanismo De Acción
The mechanism of action of Glycidyl Eicosapentaenoate-d5 involves its incorporation into biological systems where it can be metabolized to eicosapentaenoic acid. Eicosapentaenoic acid is known to reduce the production of triglycerides in the liver and enhance the clearance of triglycerides from circulating very low-density lipoprotein (VLDL) particles. It also exerts anti-inflammatory and antithrombotic effects by modulating eicosanoid pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Glycidyl Palmitate-d5
- Glycidyl Stearate-d5
- Glycidyl Oleate-d5
Uniqueness
Glycidyl Eicosapentaenoate-d5 is unique due to its specific incorporation of deuterium atoms and its origin from eicosapentaenoic acid, an omega-3 fatty acid. This makes it particularly valuable in studies related to lipid metabolism and the biological effects of omega-3 fatty acids .
Propiedades
Fórmula molecular |
C23H34O3 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C23H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h3-4,6-7,9-10,12-13,15-16,22H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D |
Clave InChI |
INTHOQCNXQLKIE-QOWHZJMFSA-N |
SMILES isomérico |
[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)[2H] |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)

![1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13433433.png)
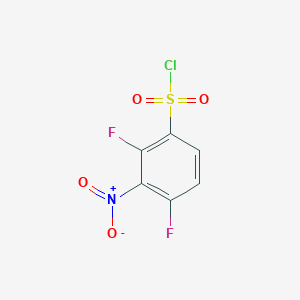
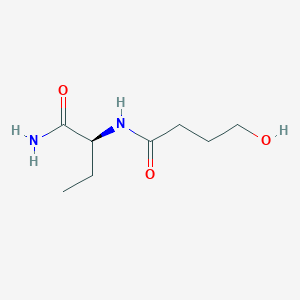
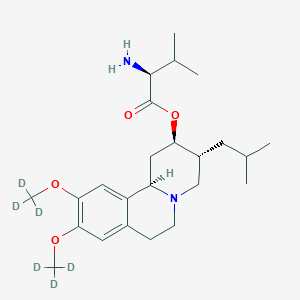
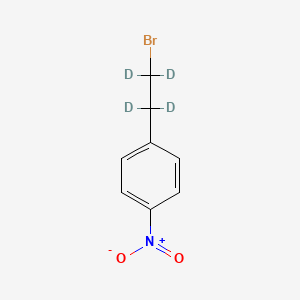
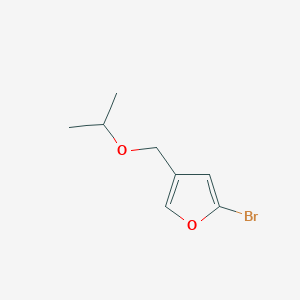
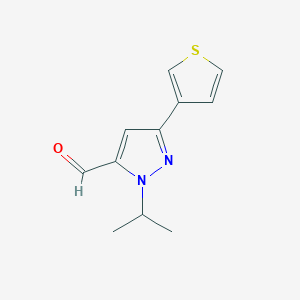

![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
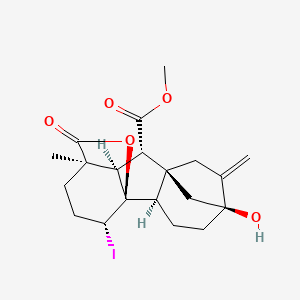
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
